molecular formula C26H22N2O3 B224094 N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide

N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide

Cat. No. B224094
M. Wt: 410.5 g/mol
InChI Key: FPRDXRZTRMDDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide, also known as DBF, is a small molecule drug that has been widely studied for its potential therapeutic applications. DBF belongs to the class of furamide compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been shown to inhibit the activity of the JAK/STAT pathway, which is involved in immune responses.
Biochemical and Physiological Effects:
N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases. N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and metastasis of tumors. In addition, N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying the mechanisms of action of various signaling pathways. N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has also been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide. One area of research is the development of more water-soluble analogs of N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide that can be administered in vivo. Another area of research is the identification of the specific signaling pathways that are targeted by N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide. This could lead to the development of more targeted therapies for diseases such as cancer and inflammation. Finally, more studies are needed to evaluate the safety and efficacy of N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide in human clinical trials.

Synthesis Methods

The synthesis of N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide involves the reaction of 2-furoic acid with N,N-dibenzylamine in the presence of thionyl chloride. The resulting intermediate is then treated with phosgene to form the final product, N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide. The synthesis of N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been optimized to improve yields and purity, and several methods have been reported in the literature.

Scientific Research Applications

N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has also been shown to have anti-tumor effects by inhibiting angiogenesis and inducing apoptosis in cancer cells. In addition, N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H22N2O3/c29-25(24-16-9-17-31-24)27-23-15-8-7-14-22(23)26(30)28(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,27,29)

InChI Key

FPRDXRZTRMDDCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4

Origin of Product

United States

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